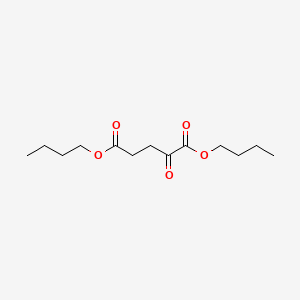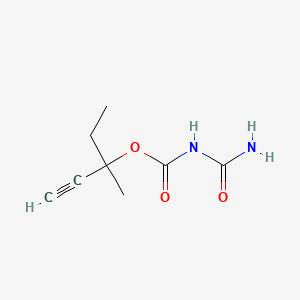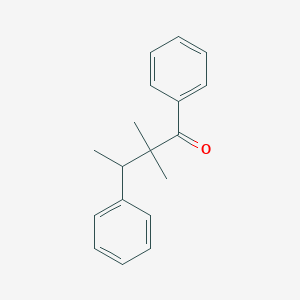![molecular formula C26H31N5 B14445587 4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline CAS No. 79118-48-2](/img/structure/B14445587.png)
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and ability to undergo reversible photoisomerization
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The process begins with the nitration of 4-butylaniline to form the corresponding nitro compound, which is then reduced to the amine. This amine undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with N,N-diethylaniline under basic conditions to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous or alcoholic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a dye and pigment due to its vibrant color and stability. It is also employed in the study of photoisomerization and photochemical reactions.
Biology: Utilized in biological staining and labeling techniques to visualize cellular components and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to undergo reversible photoisomerization.
Industry: Applied in the manufacturing of textiles, plastics, and coatings as a colorant and stabilizer.
作用機序
The mechanism of action of 4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline involves the reversible photoisomerization of the azo group. Upon exposure to light, the compound undergoes a trans-cis isomerization, leading to a change in its molecular structure and properties. This photoisomerization process is utilized in various applications, such as optical data storage and molecular switches. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its azo group and aromatic rings.
類似化合物との比較
Similar Compounds
- 4-[(E)-(4-Butylphenyl)diazenyl]phenyl valerate
- (E)-4-[(4-Hexyloxyphenyl)diazenyl]-N-phenyl benzamides
- Tributyltin (IV) 4-[(E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoates
Uniqueness
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline is unique due to its specific structural arrangement, which imparts distinct photochemical properties and stability. Its ability to undergo reversible photoisomerization makes it particularly valuable in applications requiring controlled molecular switching and optical data storage.
特性
CAS番号 |
79118-48-2 |
|---|---|
分子式 |
C26H31N5 |
分子量 |
413.6 g/mol |
IUPAC名 |
4-[[4-[(4-butylphenyl)diazenyl]phenyl]diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C26H31N5/c1-4-7-8-21-9-11-22(12-10-21)27-28-23-13-15-24(16-14-23)29-30-25-17-19-26(20-18-25)31(5-2)6-3/h9-20H,4-8H2,1-3H3 |
InChIキー |
KLQNQFKKSCRIPR-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B14445538.png)


![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)



